

Comprehensive Toxicity Profiling Guide: 2-(3-Chloro-2-pyridinylamino)ethanol

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Compound of Interest

Compound Name: 2-(3-Chloro-2-pyridinylamino)ethanol

Cat. No.: B8539108

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Executive Summary & Compound Identification[1]

2-(3-Chloro-2-pyridinylamino)ethanol (also known as N-(2-hydroxyethyl)-3-chloro-2-pyridinamine) is a bifunctional intermediate combining a chlorinated aminopyridine core with a hydroxyethyl side chain. While specific toxicological data for this exact molecule is limited in public registries, its structural motifs allow for a high-confidence Structure-Activity Relationship (SAR) assessment.

This guide synthesizes predicted hazards based on "read-across" from structurally validated analogs (e.g., 2-aminopyridine, 3-chloropyridine) and defines the experimental framework required to establish a definitive safety profile.

Chemical Identity

Property	Detail
IUPAC Name	2-[(3-chloropyridin-2-yl)amino]ethanol
Molecular Formula	C ₇ H ₉ ClN ₂ O
Molecular Weight	172.61 g/mol
Core Structure	Pyridine ring (Cl @ C3, Amino @ C2) + Ethanol chain
Key Functionality	Secondary amine, Primary alcohol, Aryl chloride
Likely State	Solid (crystalline) or viscous oil (depending on purity)



CRITICAL DISTINCTION: Do NOT confuse this compound with 2-Chloroethanol (Ethylene Chlorohydrin, CAS 107-07-3), which is a highly toxic alkylating agent. In the subject compound, the chlorine is stably bound to the aromatic pyridine ring, significantly altering its reactivity and toxicity profile compared to the aliphatic chloride.

Predicted Toxicity Profile (SAR Analysis)

The toxicity of **2-(3-Chloro-2-pyridinylamino)ethanol** is driven by two primary pharmacophores: the aminopyridine moiety and the hydroxyethyl side chain.

Acute Toxicity (Oral & Dermal)[2][3]

- Predicted Hazard: Moderate to High (Class III/IV).
- Mechanistic Basis:
 - Aminopyridines: Historically known as potassium channel blockers (K⁺ channel inhibition), which can lead to neuronal hyperexcitability, tremors, and convulsions.

- Chlorine Substitution: The 3-chloro substituent typically increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration compared to the non-chlorinated analog.
- Mitigating Factor: The N-hydroxyethyl substitution often reduces acute toxicity compared to the free primary amine (2-amino-3-chloropyridine) by increasing polarity and facilitating renal excretion.
- Estimated LD50 (Oral, Rat): 300 – 1500 mg/kg (Inferred from 2-(pyridin-2-ylamino)ethanol LD50 ~1000 mg/kg).

Irritation & Sensitization[3]

- Skin/Eye: Predicted Irritant (Category 2).[1] The basic nitrogen of the pyridine ring combined with the alcohol group can cause local pH elevation and membrane disruption.
- Sensitization: Potential Sensitizer. Aminopyridines can act as haptens, binding to skin proteins and eliciting a T-cell mediated immune response (Allergic Contact Dermatitis).

Genotoxicity & Carcinogenicity[3]

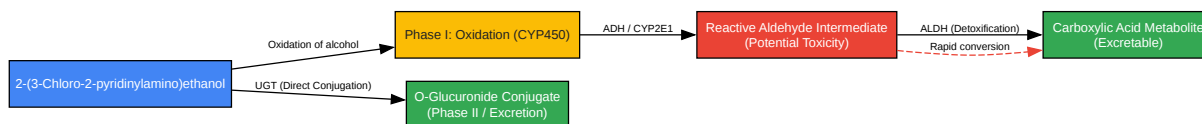
- Ames Test: Likely Negative or Equivocal. While some simple aminopyridines are mutagenic, the N-alkylation often suppresses direct DNA intercalation. However, metabolic activation (S9 fraction) could generate reactive nitrenium ions.
- Carcinogenicity: No specific data.[2][1] Structural alerts are weak, but chronic irritation could promote tumorigenesis in long-term studies.

Mechanism of Action & Metabolic Pathways

Understanding the metabolic fate is crucial for predicting delayed toxicity. The compound likely undergoes oxidative metabolism via Cytochrome P450 enzymes.

Metabolic Pathway Visualization

The following diagram illustrates the hypothetical metabolic activation and detoxification pathways.



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Figure 1: Predicted metabolic pathway. The oxidation of the alcohol side chain to an aldehyde represents a transient toxic risk, while glucuronidation offers a direct detoxification route.

Validating the Profile: Experimental Protocols

To transition from "predicted" to "verified," the following standardized protocols must be executed. These are designed to be self-validating, meaning the inclusion of positive/negative controls ensures the assay's reliability.

In Vitro Genotoxicity: Ames Test (OECD 471)

- Objective: Determine mutagenic potential.
- Protocol:
 - Strains: *S. typhimurium* (TA98, TA100, TA1535, TA1537) and *E. coli* (WP2 uvrA).
 - Activation: Perform with (+S9) and without (-S9) metabolic activation to detect pro-mutagens.
 - Dose Range: 5 concentrations (e.g., 5, 16, 50, 160, 500 μ g/plate).
 - Controls:
 - Negative: DMSO solvent.
 - Positive: 2-Aminoanthracene (+S9), Sodium azide (-S9).
 - Validation Criteria: Positive controls must show >2x increase in revertant colonies; negative controls must be within historical background range.

Cardiotoxicity Screening: hERG Channel Inhibition

- Objective: Assess risk of QT prolongation (Torsades de Pointes), a common failure mode for pyridine-based drugs.
- Method: Automated Patch Clamp (CHO cells stably expressing hERG).
- Threshold: IC50 < 10 μ M indicates high risk.
- Why this is critical: The aminopyridine core is structurally similar to 4-aminopyridine, a potent K⁺ channel blocker. This assay is non-negotiable for drug candidates containing this moiety.

Acute Oral Toxicity: Up-and-Down Procedure (OECD 425)

- Objective: Determine LD50 with minimal animal usage.
- Protocol:
 - Dosing: Single animal dosed at 175 mg/kg.
 - Observation: 48 hours.
 - Decision Logic:
 - If survival -> Dose next animal at 550 mg/kg.
 - If death -> Dose next animal at 55 mg/kg.
 - Stopping Rule: 3 consecutive survivors at limit dose (2000 mg/kg) or 5 reversals of outcome.

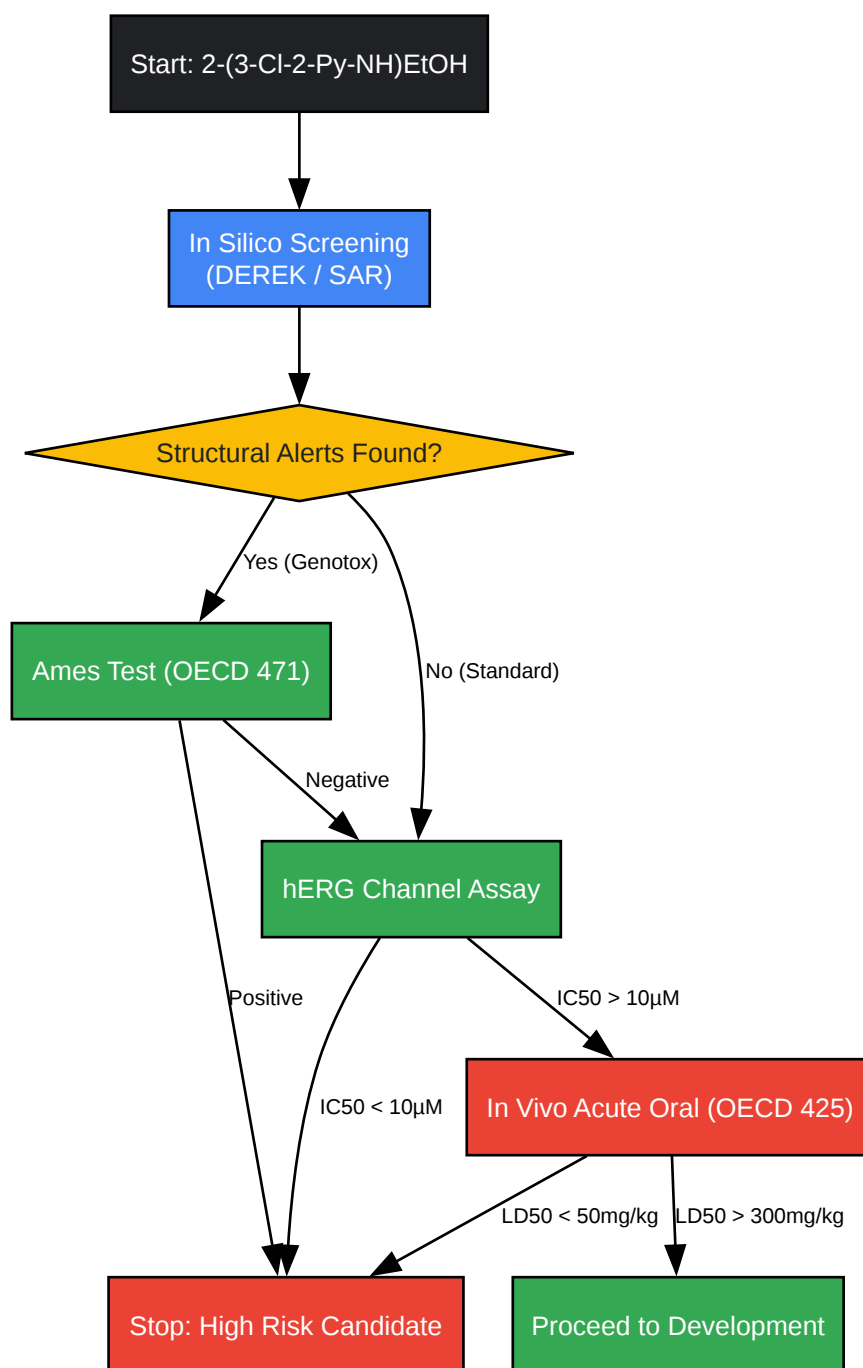
Quantitative Data Summary (Analog Read-Across)

Since specific data is sparse, use this table as a baseline risk assessment derived from the closest structural analogs.

Endpoint	Analog Used	Value/Result	Relevance to Target
Acute Oral LD50	2-(Pyridin-2-ylamino)ethanol	~1000 mg/kg (Rat)	High: Direct structural homolog minus Cl.
Acute Oral LD50	2-Amino-3-chloropyridine	~300-500 mg/kg (Est.)	Medium: More toxic due to free amine.
Skin Irritation	3-Chloropyridine	Irritating	High: Pyridine ring effect.
Mutagenicity	2-Aminopyridine	Negative (mostly)	Medium: Alkylation usually reduces risk.
LogP (Lipophilicity)	Calculated	0.8 - 1.2	Exact: Predicts moderate bioavailability.

Toxicity Assessment Workflow

Use this decision tree to guide your internal testing strategy.



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Figure 2: Step-by-step toxicity profiling workflow. Prioritizes in vitro genotoxicity and cardiotoxicity screening before animal testing.

References

- OECD Guidelines for the Testing of Chemicals, Section 4. Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. [[Link](#)]
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- PubChem Database. Compound Summary for CID 107-07-3 (2-Chloroethanol - for contrast). National Center for Biotechnology Information. [[Link](#)]
- ECHA (European Chemicals Agency). Registration Dossier for 2-aminopyridine (Analog). [[Link](#)]
- U.S. EPA. Estimation Programs Interface (EPI) Suite™ for SAR/QSAR Analysis. [[Link](#)]

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